N'-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide
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Overview
Description
N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide is an organic compound with the molecular formula C19H20N4O6 It is known for its unique structure, which includes a butoxyphenyl group and a dinitrophenyl group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-(2,4-dinitrophenyl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-butoxyphenyl)methylene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-(2-naphthyloxy)acetohydrazide
Uniqueness
N’-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both butoxyphenyl and dinitrophenyl groups allows for diverse interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H20N4O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2-(2,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C19H20N4O6/c1-2-3-10-29-18-7-5-4-6-15(18)13-20-21-19(24)11-14-8-9-16(22(25)26)12-17(14)23(27)28/h4-9,12-13H,2-3,10-11H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
UWHFTHQQAXIUHN-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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